molecular formula C12H17Cl2N3 B1521683 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride CAS No. 1185295-25-3

2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride

Cat. No.: B1521683
CAS No.: 1185295-25-3
M. Wt: 274.19 g/mol
InChI Key: HTOFEQOONPTXPU-UHFFFAOYSA-N
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Description

2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring fused with a pyrrolo[2,3-B]pyridine moiety. It is commonly used in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with a pyridine compound, followed by cyclization and subsequent purification steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)pyridine dihydrochloride
  • 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

Uniqueness

2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-10-8-11(15-12(10)14-5-1)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOFEQOONPTXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673957
Record name 2-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185295-25-3
Record name 2-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride
Reactant of Route 2
2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride
Reactant of Route 4
2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride
Reactant of Route 6
2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride

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